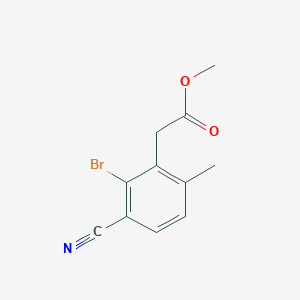
Methyl 2-bromo-3-cyano-6-methylphenylacetate
Overview
Description
Methyl 2-bromo-3-cyano-6-methylphenylacetate (MBCMPA) is a synthetic compound belonging to the family of organobromine compounds. It is a colorless solid at room temperature with a melting point of 35-36 °C. It has a molecular weight of 290.15 g/mol and a molecular formula of C10H9BrNO2. MBCMPA has been widely studied for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mechanism Of Action
The mechanism of action of Methyl 2-bromo-3-cyano-6-methylphenylacetate is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to act as an antioxidant, reducing the formation of free radicals in the body.
Biochemical And Physiological Effects
Methyl 2-bromo-3-cyano-6-methylphenylacetate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation and pain. It has also been shown to reduce the production of leukotrienes, which are involved in the regulation of the immune system. In addition, Methyl 2-bromo-3-cyano-6-methylphenylacetate has been shown to inhibit the activity of cyclooxygenase and lipoxygenase, which are involved in the metabolism of fatty acids.
Advantages And Limitations For Lab Experiments
Methyl 2-bromo-3-cyano-6-methylphenylacetate has several advantages for laboratory experiments. It is relatively stable, has a low melting point, and is soluble in most organic solvents. In addition, it is relatively inexpensive and easy to obtain. However, there are also some limitations to its use in laboratory experiments. It is relatively toxic and can cause irritation if it comes into contact with skin or eyes. In addition, it is not water-soluble and must be handled with caution.
Future Directions
The potential applications of Methyl 2-bromo-3-cyano-6-methylphenylacetate are still being explored. Possible future directions include further research into its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In addition, it may be possible to use Methyl 2-bromo-3-cyano-6-methylphenylacetate in the synthesis of novel compounds or to develop new uses for it in scientific research. Finally, it may be possible to develop new methods for synthesizing Methyl 2-bromo-3-cyano-6-methylphenylacetate or to improve existing methods.
Scientific Research Applications
Methyl 2-bromo-3-cyano-6-methylphenylacetate has been widely used in scientific research, particularly in the field of organic chemistry. It has been used as a reagent for the synthesis of various organic compounds, such as amides, esters, and amines. It has also been used in the synthesis of heterocyclic compounds. In addition, Methyl 2-bromo-3-cyano-6-methylphenylacetate has been used in the synthesis of novel organobromine compounds.
properties
IUPAC Name |
methyl 2-(2-bromo-3-cyano-6-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-3-4-8(6-13)11(12)9(7)5-10(14)15-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIWTPRYOVSCFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C#N)Br)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-cyano-6-methylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



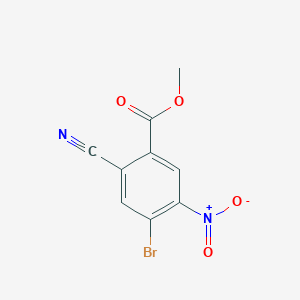
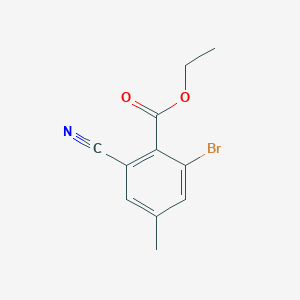
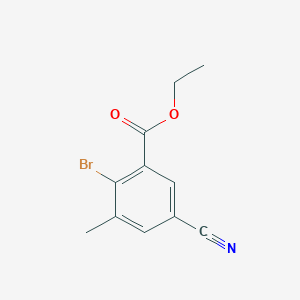
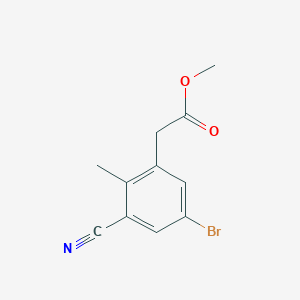

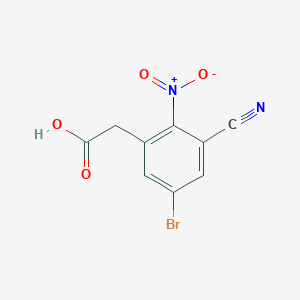
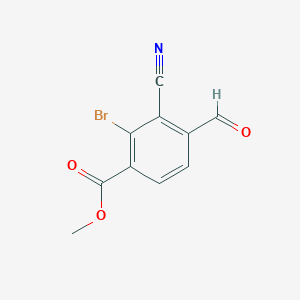
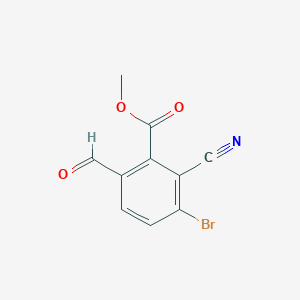
![2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1417006.png)




